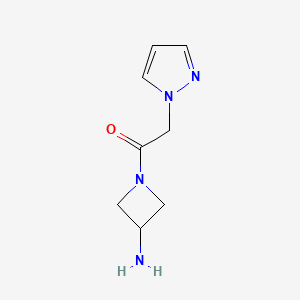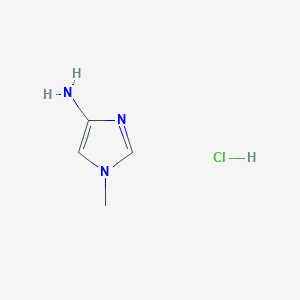
1-(3-aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one
Übersicht
Beschreibung
1-(3-aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one, commonly referred to as AAE-PPE, is a synthetic compound that has been used in a variety of research applications. AAE-PPE is a derivative of pyrazole and is a member of the azetidine family. It has been studied for its potential applications in medicinal chemistry, biochemistry, and drug development. AAE-PPE has been found to possess a variety of pharmacological properties including anti-inflammatory, anti-bacterial, and anti-cancer activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Elucidation
Novel Compound Synthesis : Research demonstrates the synthesis of novel compounds through a four-step process starting from (S)-Boc-alanine, leading to various pyrazole and pyrimidine derivatives, showcasing the compound's utility in creating heterocyclic compounds with potential medicinal applications (Svete et al., 2015).
Structural Characterization : Studies on pyrazoline compounds include structural characterization using techniques like X-ray diffraction, indicating the importance of such compounds in understanding molecular interactions and designing drugs (Delgado et al., 2020).
Pharmacological Potential
Anticancer Activity : Research into novel pyrazole derivatives has identified compounds with higher anticancer activity than reference drugs, highlighting the potential of pyrazole-based molecules in cancer therapy (Hafez et al., 2016).
Antimicrobial and Antifungal Activities : Synthesis and evaluation of pyrazole and triazolopyrimidine derivatives have demonstrated significant antimicrobial and antifungal activities, suggesting their use in treating infections (Desai et al., 2017).
Anti-inflammatory Agents : Pyrazoline derivatives have been evaluated for anti-inflammatory properties, indicating their potential as new non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects (Shrivastava et al., 2021).
Antiviral (Anti-HIV) Potential : Pyrazole scaffolds are crucial in developing antiviral drugs, including those targeting HIV. This emphasizes the role of pyrazole derivatives in antiviral drug discovery and development (Kumar et al., 2022).
Eigenschaften
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-pyrazol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-7-4-11(5-7)8(13)6-12-3-1-2-10-12/h1-3,7H,4-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRDSAMSDLXDMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(3-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1466510.png)



![N-{4-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1466514.png)
![3-[2-Bromo-4-(tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1466516.png)





![2-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1466523.png)

![N-[4-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1466528.png)